molecular formula C23H21Cl2N3O2S B2630649 2,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338954-81-7

2,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No. B2630649
CAS RN: 338954-81-7
M. Wt: 474.4
InChI Key: SWXCHUBWFWHCBK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . It’s a complex organic compound with multiple functional groups, including a benzimidazole and a benzenesulfonamide .


Molecular Structure Analysis

The molecular formula of this compound is C23H21Cl2N3O3S . It has a complex structure with multiple functional groups, including a benzimidazole and a benzenesulfonamide .

Scientific Research Applications

Photodynamic Therapy Applications

One study focuses on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibit high singlet oxygen quantum yield, making them potent Type II photosensitizers for cancer treatment in photodynamic therapy. Their remarkable fluorescence properties and appropriate photodegradation quantum yield highlight their potential in medical applications, particularly in targeting cancer cells through Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activity

Research into mixed-ligand copper(II)-sulfonamide complexes demonstrates their significant impact on DNA binding, cleavage, and genotoxicity, alongside their anticancer activity. These complexes exhibit a distinct ability to interact with DNA and show pronounced antiproliferative effects against yeast and human tumor cells, indicating a potential for development into new anticancer agents (González-Álvarez et al., 2013).

Molecular and Electronic Structure Studies

Another study presents the synthesis and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. Structural characterization through X-ray single crystal diffraction and ab initio quantum-chemical calculations of their electronic structures provides insights into the steric effects and electronic properties of these compounds. This research contributes to understanding the molecular and electronic structures relevant to designing more effective pharmacophores (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Environmental and Exposure Studies

The occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter and their human exposure assessment highlight the environmental presence and potential health impacts of these chemical compounds. This study developed a method for detecting such compounds in ambient environments, contributing to the field of environmental chemistry and public health (Maceira, Marcé, & Borrull, 2018).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. This could involve more detailed studies of its physical and chemical properties, as well as its interactions with biological systems .

properties

IUPAC Name

2,5-dichloro-N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O2S/c1-14-6-4-5-7-17(14)12-28-13-26-23-20(28)10-15(2)16(3)22(23)27-31(29,30)21-11-18(24)8-9-19(21)25/h4-11,13,27H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXCHUBWFWHCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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